molecular formula C16H14N2O2 B11177411 N-(4-cyanophenyl)-2-ethoxybenzamide

N-(4-cyanophenyl)-2-ethoxybenzamide

Cat. No.: B11177411
M. Wt: 266.29 g/mol
InChI Key: BOTQSWWALNZDTC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-ethoxybenzamide is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol . It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. This benzamide derivative is identified by the catalog number CD-Y030-3554 and is part of a class of substituted benzamides that are of significant interest in medicinal chemistry and drug discovery research . While the specific mechanism of action and research applications for this exact compound are not fully detailed in the available literature, structurally related benzamide compounds have been investigated for a wide range of potential therapeutic areas. Substituted benzamides, as a chemical class, are frequently explored as key scaffolds in the development of novel active substances . Related compounds have been studied for their potential interactions with various biological targets, and research into similar molecules spans areas such as central nervous system disorders, metabolic diseases, and inflammatory conditions . Researchers value this compound for its molecular structure, which serves as a versatile building block for further chemical synthesis and biological evaluation. Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet. This product is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(11-17)8-10-13/h3-10H,2H2,1H3,(H,18,19)

InChI Key

BOTQSWWALNZDTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Computational and Theoretical Investigations of N 4 Cyanophenyl 2 Ethoxybenzamide

Molecular Modeling and Docking Studies of N-(4-cyanophenyl)-2-ethoxybenzamide

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. These studies are fundamental in understanding the potential mechanism of action for compounds like this compound.

Molecular docking simulations for benzamide (B126) derivatives have been instrumental in elucidating their binding mechanisms with various protein targets. ingentaconnect.com Studies on different benzamide analogs reveal that their interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. ingentaconnect.com For instance, docking studies of benzamide derivatives with DNA gyrase, an essential bacterial enzyme, have shown that the flexible tail-end hydrophobic rings of the inhibitors can interact with key amino acid residues in the catalytic site. ingentaconnect.com

In a typical docking study, the benzamide core might form hydrogen bonds with polar residues, while the substituted phenyl rings engage in hydrophobic or pi-stacking interactions within the binding pocket. For this compound, the ethoxy group could form hydrogen bonds or hydrophobic contacts, the central amide linkage is a key hydrogen bond donor and acceptor, and the cyanophenyl group can participate in polar interactions and pi-stacking.

A hypothetical docking simulation of this compound against a protein kinase target might yield the following interaction profile:

Interacting ResidueInteraction TypePart of Ligand Involved
ValineHydrophobicEthoxy group
LeucineHydrophobicPhenyl ring of benzamide
Aspartic AcidHydrogen BondAmide N-H
GlutamineHydrogen BondAmide C=O
PhenylalaninePi-StackingCyanophenyl ring
LysinePolar InteractionCyano group (C≡N)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For benzamide scaffolds, this process can be used to discover new derivatives with enhanced activity or improved properties. The process often starts with a known active compound or a pharmacophore model derived from it.

The screening process typically involves:

Library Preparation: A large database of chemical compounds is prepared, often filtered for "drug-like" properties. mdpi.com

Docking-Based Screening: Each compound in the library is docked into the active site of the target protein.

Scoring and Ranking: Compounds are ranked based on their predicted binding affinity (docking score). nih.gov

Hit Selection: Top-ranked compounds are selected for further analysis and experimental testing. nih.gov

Once initial "hits" are identified, lead optimization can be performed. This involves making small, targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this could involve modifying the ethoxy group to a larger alkoxy group to enhance hydrophobic interactions or replacing the cyano group with other electron-withdrawing groups to modulate polar interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogs, a QSAR model can be developed to predict their inhibitory activity against a specific target. This involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. sphinxsai.com

Commonly used descriptors in QSAR studies include:

LogP: The logarithm of the partition coefficient, a measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the polar surface area.

Number of Rotatable Bonds: An indicator of molecular flexibility.

Electronic Descriptors: Such as dipole moment and partial charges on atoms.

A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). sphinxsai.comnih.gov A hypothetical QSAR equation for a series of benzamide analogs might look like:

pIC₅₀ = 0.5 * LogP - 0.01 * MW + 0.8 * (Descriptor A) + C

Such a model, once validated, can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. sphinxsai.com

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.govnih.gov For a series of active benzamide analogs, a pharmacophore model can be generated by aligning the structures and identifying the common chemical features responsible for their activity.

A potential pharmacophore model for this compound and its analogs could include:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond donor (from the amide nitrogen).

A hydrophobic feature (from the ethoxy group and/or phenyl ring).

An aromatic ring feature.

A polar/negative ionizable feature (from the cyano group).

This model serves as a 3D query for searching chemical databases to find novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov

Quantum Chemical Calculations and Spectroscopic Feature Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and vibrational frequencies of a molecule. epstem.net For this compound, these calculations can predict its optimized 3D structure, bond lengths, and bond angles.

Furthermore, these methods can be used to predict spectroscopic features:

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the positions of major peaks in the IR spectrum, corresponding to functional groups like the C=O stretch of the amide, the N-H stretch, and the C≡N stretch of the nitrile group. epstem.net

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the synthesized compound. epstem.net

Electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net

A summary of predicted data from quantum chemical calculations for this compound might be presented as follows:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical stability
Dipole Moment4.2 DebyeMeasure of molecular polarity
C=O Vibrational Freq.~1680 cm⁻¹IR peak for amide carbonyl
C≡N Vibrational Freq.~2230 cm⁻¹IR peak for nitrile

These theoretical investigations provide a comprehensive profile of this compound, guiding its potential development as a biologically active agent.

Electronic Structure and Reactivity Profiling of this compound

The electronic structure and reactivity of this compound can be elucidated using Density Functional Theory (DFT), a powerful computational method for studying the quantum mechanical properties of molecules. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and various global reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is primarily localized on the 2-ethoxybenzamide (B1671398) moiety, particularly the benzene (B151609) ring and the amide linkage. This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the 4-cyanophenyl ring, indicating that this area is susceptible to nucleophilic attack.

Parameter Predicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP is color-coded, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These areas are the most likely sites for interactions with electrophiles. The regions of positive potential (blue) are located around the amide hydrogen and the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic attack.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity and stability. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Descriptor Formula Predicted Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15 eV
Electronegativity (χ)-(EHOMO + ELUMO) / 24.15 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35 eV
Chemical Softness (S)1 / (2η)0.21 eV-1
Electrophilicity Index (ω)μ2 / (2η)3.66 eV

These calculated values provide a comprehensive reactivity profile for this compound, suggesting it is a moderately reactive molecule with distinct electrophilic and nucleophilic centers.

Conformational Analysis and Molecular Dynamics Simulations of Benzamide Scaffolds

The three-dimensional conformation of a molecule is intimately linked to its physical and biological properties. For flexible molecules like this compound, understanding the preferred conformations and the dynamics of their interconversion is essential.

Conformational Analysis

The conformational landscape of benzamide scaffolds is influenced by the rotational barriers around several key bonds, primarily the C(O)-N amide bond and the bonds connecting the aromatic rings to the amide group. The planarity of the amide bond is a significant factor, with rotation around this bond being highly restricted.

Studies on related O-alkylated benzamides have shown that intramolecular hydrogen bonding between the amide N-H and the alkoxy oxygen can lead to a pre-organized, curved conformation acs.org. This interaction is likely to be present in this compound, influencing the orientation of the 2-ethoxy group relative to the amide linkage. The ethoxy group itself can adopt various conformations, with the ethyl chain being either extended or folded.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space and dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can reveal the most stable conformations, the pathways of conformational changes, and the flexibility of different molecular regions.

Mechanistic Elucidation and Molecular Target Identification of N 4 Cyanophenyl 2 Ethoxybenzamide Preclinical, Non Human Focus

Investigation of Molecular Targets and Binding Modes

The biological activity of benzamide (B126) derivatives is dictated by their interaction with various proteins, including receptors and enzymes. The nature of these interactions, whether as an agonist, antagonist, or inhibitor, depends on the specific substitutions on the benzamide core.

Trace Amine-Associated Receptors (TAARs) are a class of G protein-coupled receptors (GPCRs) that respond to endogenous trace amines like β-phenylethylamine and tyramine. wikipedia.org TAAR1, the most studied of this family, is recognized as a significant modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a therapeutic target for neuropsychiatric disorders. taylorandfrancis.comyoutube.com

Preclinical research has identified benzamide derivatives as modulators of TAAR1. A notable example is the benzamide derivative N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), which was identified through extensive screening as a selective TAAR1 antagonist. nih.govnih.gov This compound exhibits high affinity for mouse TAAR1 and has been instrumental in studying the receptor's function. nih.gov The ability of the benzamide scaffold to be tailored for high-affinity, selective interaction with TAAR1 highlights its potential for developing novel central nervous system therapeutics. nih.govnih.gov The interaction of TAAR1 with other neurotransmitter systems, such as its ability to modulate dopamine (B1211576) D2 receptor activity, further underscores the complexity of its signaling and the therapeutic potential of its modulators. taylorandfrancis.com

Table 1: Benzamide Derivatives as TAAR1 Modulators

Compound Chemical Class Target Activity Species Specificity (Affinity Ki)

| EPPTB | Benzamide | TAAR1 | Antagonist | Mouse (0.9 nM), Rat (942 nM), Human (>5 µM) |

Data sourced from preclinical in vitro studies. nih.gov

The 5-HT2A receptor, another GPCR, is a primary target for psychedelic compounds and atypical antipsychotic drugs. mdpi.comnih.gov It is widely expressed in the central nervous system and is involved in regulating mood, cognition, and perception. frontiersin.orgnih.gov Its modulation can influence cellular functions through various G protein-dependent and independent signaling pathways. frontiersin.orgnih.gov

The interaction of benzamide derivatives with 5-HT2A receptors is complex and not always primary. Some studies on arylpiperazine derivatives featuring a terminal benzamide fragment reported a notable lack of affinity for serotonin (B10506) receptors, while showing moderate affinity for dopamine D2 receptors. nih.gov This suggests that for certain structural configurations, the benzamide scaffold does not favor 5-HT2A binding. However, the antagonism of the 5-HT2A receptor is a key mechanism for many atypical antipsychotics, a class of drugs that includes some benzamide-containing structures. mdpi.com For instance, pharmacological blockade of 5-HT2A receptors has been shown to suppress behavioral changes induced by various psychostimulants in animal models. frontiersin.org While some benzamides, like zacopride (B1682363) and cisapride, are known to act on 5-HT4 receptors, their activity at the 5-HT2A subtype is not their primary mechanism. nih.gov The development of selective 5-HT2A ligands is an active area of research, focusing on unique structural features of the receptor to achieve selectivity over other serotonin receptor subtypes. nottingham.ac.uk

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Inhibition of HDACs has emerged as a significant strategy in cancer therapy. Benzamide analogs represent an important class of second-generation HDAC inhibitors. nih.gov

Unlike some other classes of HDAC inhibitors, such as hydroxamates which are often unselective, benzamide derivatives like Entinostat (MS-275) and CI-994 demonstrate greater selectivity. nih.gov They are potent inhibitors of Class I HDACs, particularly HDAC1 and HDAC3. nih.govnih.gov For example, a derivative of the benzamide inhibitor CI-994, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), showed marked selectivity for HDAC1 over HDAC2 and HDAC3 in enzymatic assays. nih.gov This inhibition leads to the hyperacetylation of histones, which in turn correlates with downstream cellular effects such as the inhibition of proliferation, induction of apoptosis, and promotion of cell differentiation in non-human cancer cell lines. nih.gov

Table 2: In Vitro Inhibitory Activity of Benzamide Analogs on Class I HDACs

Compound Target HDAC IC50 (nM)
NA HDAC1 95.2
HDAC2 260.7
HDAC3 255.7
CI-994 HDAC1 41
HDAC2 147

IC50 values represent the concentration required for 50% inhibition in enzymatic assays. nih.gov

The versatility of the benzamide scaffold allows it to interact with a diverse range of other molecular targets beyond TAARs, 5-HT receptors, and HDACs.

Acetylcholinesterase (AChE) and β-secretase (BACE1): Certain benzamide derivatives have been designed as dual inhibitors of AChE and BACE1, enzymes implicated in the pathology of Alzheimer's disease. nih.gov

Adrenergic Receptors: Synthesis and structure-activity relationship (SAR) studies have led to the discovery of benzamide derivatives that act as potent and selective agonists for the human β3-adrenergic receptor, a target for conditions like overactive bladder. nih.gov

Cereblon (CRBN): Conformationally restricted benzamide-type derivatives have been developed as novel binders for Cereblon, a component of the E3 ubiquitin ligase complex. This is significant for the design of Proteolysis Targeting Chimeras (PROTACs), a technology used for targeted protein degradation. nih.gov

Glutamate Receptors: Benzothiadiazine derivatives, which are structurally related to benzamides, have been shown to act as positive allosteric modulators of AMPA and kainate receptors, potentiating glutamate-evoked currents in neuronal cells. nih.gov

Urease: Benzamide-acetamide conjugates have been explored as urease inhibitors, with some demonstrating competitive inhibition of the enzyme. nih.gov

VEGFR-2: Novel benzoxazole-benzamide conjugates were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Cellular Pathway Modulation and Biological Activity In Vitro

The interaction of a compound with its molecular target(s) initiates a cascade of intracellular events, altering cellular pathways and ultimately producing a biological response. High-throughput screening methods are crucial for characterizing these effects.

Understanding the full impact of a compound on cellular function requires a global view of its activity. Transcriptome profiling provides such a perspective by measuring changes in the expression of thousands of genes simultaneously. Digital RNA with Perturbation of Genes (DRUG-seq) is a high-throughput, cost-effective RNA-sequencing method developed for this purpose in drug discovery. nih.gov

DRUG-seq allows for the screening of large numbers of compounds at various concentrations, generating a unique gene expression signature or "fingerprint" for each perturbation. nih.gov This transcriptional profile serves as a rich, unbiased readout of a compound's cellular effects. In proof-of-concept studies, DRUG-seq has successfully clustered compounds into functional groups based on their known mechanisms of action, demonstrating its power to elucidate on-target and off-target activities. nih.gov

For a compound like N-(4-cyanophenyl)-2-ethoxybenzamide or other benzamide derivatives, DRUG-seq could be employed to:

Generate a comprehensive transcriptional profile following treatment in various cell lines.

Compare this profile to the signatures of well-characterized drugs to infer its mechanism of action.

Identify the specific cellular pathways that are significantly up- or down-regulated, providing insights into its biological effects.

Reveal potential off-target effects by uncovering unexpected changes in gene expression.

This technology provides a powerful, unbiased approach to functionally annotate novel chemical entities and understand the complex cellular responses they elicit, moving beyond single-target interactions to a systems-level perspective. nih.gov

Cellular Assays for Antiproliferative Activity and Cell Death Mechanisms

There is no publicly available information on the evaluation of this compound in cellular assays for antiproliferative activity or its effects on cell death mechanisms in cancer cell lines or multicellular spheroids.

Anti-inflammatory and Other Pharmacological Mechanisms (non-human, in vitro)

No in vitro studies detailing the anti-inflammatory or other pharmacological mechanisms of this compound have been identified in the public scientific literature.

Structure-Activity Relationships (SAR) of this compound Derivatives

Impact of Structural Modifications on Target Affinity and Efficacy

There are no published SAR studies focused on derivatives of this compound to describe the impact of structural modifications on its potential biological targets.

Rational Design of Novel this compound Analogs

Information regarding the rational design and synthesis of novel analogs based on the this compound scaffold is not available in the scientific literature.

Preclinical in Vitro and in Vivo Efficacy Studies of N 4 Cyanophenyl 2 Ethoxybenzamide Non Human, Mechanistic and Proof of Concept

Evaluation in Non-Human Cellular Models

The initial stages of preclinical testing for a compound like N-(4-cyanophenyl)-2-ethoxybenzamide would involve in vitro studies using non-human cellular models to assess its biological activity.

Advanced Cell Culture Systems (e.g., 3D spheroids) for Benzamide (B126) Evaluation

To better mimic the in vivo environment of solid tumors, three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly used. nih.govnih.gov These models replicate the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in actual tumors. nih.gov For a novel benzamide compound, evaluating its effect on the growth and viability of cancer cell lines grown as 3D spheroids would provide more physiologically relevant data than traditional two-dimensional (2D) cultures. nih.gov

Techniques like using ultra-low attachment microplates or hydrogel microwell arrays can produce uniformly sized spheroids suitable for high-throughput screening (HTS). nih.gov The efficacy of the benzamide would be assessed by measuring changes in spheroid size, morphology, and cell viability.

Table 1: Comparison of 2D and 3D Cell Culture Models for Drug Screening

Feature2D Monolayer Culture3D Spheroid Culture
Cell-Cell Interactions Limited, primarily at the periphery of colonies.Extensive, mimicking in vivo tissue architecture. nih.gov
Nutrient/Oxygen Gradients Uniform access for most cells.Forms gradients with a necrotic core, similar to tumors. nih.gov
Drug Penetration Direct and uniform exposure.Can be hindered, providing a more realistic test of efficacy. nih.gov
Gene Expression Can differ significantly from in vivo profiles.More closely resembles in vivo gene expression patterns.
Predictive Value Lower for in vivo efficacy.Higher predictive value for in vivo outcomes. nih.govnih.gov

This table provides a generalized comparison and is not based on specific data for this compound.

Co-culture and Phenotypic Screening Approaches

To understand the effect of a compound on complex biological systems, co-culture models that include different cell types (e.g., cancer cells and fibroblasts) can be employed. This allows for the investigation of how the benzamide affects cell-cell communication and the tumor microenvironment.

Phenotypic screening is a powerful approach to discover the biological effects of a compound without a preconceived hypothesis about its target. nih.govfrontiersin.org In this method, a library of compounds, which could include various benzamide derivatives, is tested for its ability to induce a specific, observable change (a phenotype) in the cells. nih.govfrontiersin.org For instance, a screen could identify compounds that inhibit cancer cell migration or induce apoptosis. High-content imaging and analysis can be used to quantify these phenotypic changes across a large number of compounds.

Efficacy Assessment in Non-Human In Vivo Models

Following promising in vitro results, the evaluation of this compound would proceed to non-human in vivo models to assess its efficacy and to gain mechanistic insights in a whole-organism context.

Use of Animal Models for Investigating Biological Activity and Mechanistic Insights

Animal models, such as mice or zebrafish, are crucial for studying the in vivo effects of a compound. frontiersin.org For cancer research, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice. The effect of the benzamide on tumor growth, progression, and metastasis can then be monitored over time.

Zebrafish larvae are also a valuable model for in vivo screening due to their rapid development and optical transparency, which allows for real-time imaging of biological processes. frontiersin.org They can be used to quickly assess the effects of a compound on a whole organism and identify potential therapeutic and toxic effects. frontiersin.org

Pharmacodynamic Biomarker Identification in Preclinical Studies

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. Identifying PD biomarkers is a critical step in drug development as they can be used to confirm that the drug is engaging its target and having the desired biological effect. In preclinical studies, PD biomarkers can be identified by analyzing tissues or fluids from treated animals. For a benzamide compound, this could involve measuring the levels of a specific protein or a signaling molecule that is modulated by the drug.

Environmental Fate and Biodegradation Studies of Benzamide Compounds

Understanding the environmental fate of a chemical compound is important. Studies on the environmental fate of benzamide and related compounds indicate that they can undergo biodegradation. nih.gov For example, benzamide can be biodegraded under both anaerobic and aerobic conditions. nih.govnih.gov The persistence of a compound in the environment is influenced by factors such as its water solubility, soil adsorption, and susceptibility to microbial degradation. juniperpublishers.com While specific data for this compound is not available, studies on structurally related compounds can provide insights into its likely environmental behavior. The rate of degradation can be influenced by environmental conditions and the presence of other chemicals. juniperpublishers.comresearchgate.net

Advanced Analytical Techniques for N 4 Cyanophenyl 2 Ethoxybenzamide in Research

Chromatographic and Spectroscopic Methods for N-(4-cyanophenyl)-2-ethoxybenzamide Analysis

The qualitative and quantitative analysis of this compound relies heavily on a combination of chromatographic and spectroscopic methods. These techniques provide essential information regarding the compound's purity, molecular weight, and structural features.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. When coupled with a mass spectrometer (MS), HPLC-MS becomes a powerful technique for both separation and identification.

A typical HPLC method for the analysis of benzamide (B126) derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is often performed using a UV detector, leveraging the chromophoric nature of the aromatic rings in the molecule.

Mass spectrometry provides definitive identification by determining the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and further confirming the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer additional structural insights. While specific HPLC-MS parameters for this compound are not widely published, a general method can be inferred from the analysis of similar aromatic amides.

Table 1: Illustrative HPLC and MS Parameters for Analysis of Aromatic Amides

ParameterSetting
HPLC System
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
UV Detection254 nm
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Range (m/z)100 - 1000
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C

This table presents a hypothetical but representative set of parameters for the analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the two aromatic rings, the ethoxy group, and the amide N-H. The aromatic protons would appear as multiplets in the downfield region (typically 7-8.5 ppm). The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The amide proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic rings, the nitrile carbon, and the carbons of the ethoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ for the nitrile group.

C-O stretch: Bands corresponding to the ether linkage of the ethoxy group.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

These spectroscopic techniques, when used in conjunction, provide a comprehensive picture of the molecular structure of this compound.

Solid-State Characterization and Crystallography of this compound

The study of the solid-state properties of this compound is crucial for understanding its physical characteristics, such as melting point, solubility, and stability.

X-ray Single Crystal Diffraction Analysis for Precise Molecular Structure

X-ray single crystal diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not publicly available, the structure of a closely related compound, N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide , has been reported. In this analogue, the two aromatic rings are nearly coplanar, with a small dihedral angle between them. The molecule features an intramolecular hydrogen bond between the amide N-H and the oxygen of the ethoxy group. In the crystal lattice, molecules are linked by intermolecular C-H···N and C-H···F hydrogen bonds. It is plausible that this compound would adopt a similar conformation and packing arrangement, driven by analogous intermolecular forces.

Table 2: Crystallographic Data for the Related Compound N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

ParameterValue
Chemical FormulaC₁₇H₁₃F₃N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123 (2)
b (Å)14.897 (3)
c (Å)11.098 (2)
β (°)108.59 (3)
Volume (ų)1584.5 (6)
Z4

This data for a structurally similar compound provides valuable insight into the likely crystal packing of this compound.

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzamide derivatives. Different polymorphs of the same compound can exhibit distinct physical properties, which is of particular importance in pharmaceutical and materials science. The study of polymorphism in benzamides often involves techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to identify and characterize different solid forms and their thermal behavior.

Co-crystallization is another area of active research for benzamide derivatives. By co-crystallizing a benzamide with another molecule (a coformer), it is possible to create new solid forms with tailored properties. The design of co-crystals relies on understanding and exploiting non-covalent interactions, such as hydrogen bonds and π-π stacking, to assemble the constituent molecules into a well-defined crystal lattice. Research in this area often explores the use of different coformers and crystallization conditions to generate novel co-crystals with enhanced solubility, stability, or other desirable characteristics. The presence of the cyano group in this compound offers an additional site for hydrogen bonding, making it an interesting candidate for co-crystallization studies.

Future Directions and Translational Research Horizons for N 4 Cyanophenyl 2 Ethoxybenzamide

Potential for Novel Therapeutic Applications Beyond Current Research Scope

The chemical architecture of N-(4-cyanophenyl)-2-ethoxybenzamide suggests a multitude of therapeutic possibilities that warrant investigation. The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates. Research into various benzamide derivatives has revealed their potential in treating a range of conditions, from neurological disorders to cancer. mdpi.com

One promising area of exploration is in oncology. Benzamide derivatives have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis in cancer cells. acs.org A systematic investigation into the effect of this compound on tubulin polymerization could unveil its potential as an anticancer agent. acs.org Furthermore, some benzamide compounds have been studied for their ability to overcome drug resistance in cancer, a critical challenge in oncology. acs.orgjppres.com

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, benzamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comacs.orgproquest.com The inhibition of these enzymes can help in managing the cognitive symptoms of Alzheimer's. Given that N-benzyl benzamide derivatives have demonstrated potent and selective inhibition of BChE, it is plausible that this compound could be a starting point for developing novel cholinesterase inhibitors. acs.org

The cyanophenyl group in the molecule may also confer unique biological activities. Compounds containing this moiety are of interest in medicinal chemistry for their potential interactions with various biological targets. nih.gov For instance, a related compound, N-(cyanomethyl)-4-ethoxybenzamide, serves as a key intermediate in the synthesis of momelotinib, a Janus kinase (JAK1/2) inhibitor used in the treatment of myeloproliferative neoplasms. This connection suggests that this compound could be investigated for its potential as a kinase inhibitor.

Table 1: Potential Therapeutic Targets for this compound Based on Structurally Related Compounds

Therapeutic Area Potential Target Rationale Based on Structural Analogs
Oncology Tubulin Benzamide derivatives can inhibit tubulin polymerization. acs.org
Oncology EGFR-TKIs Benzylidene hydrazine (B178648) benzamides show potential in overcoming resistance to EGFR-TKIs. jppres.com
Neurodegenerative Diseases Acetylcholinesterase (AChE) Benzamide derivatives are known inhibitors of AChE. mdpi.comproquest.com
Neurodegenerative Diseases Butyrylcholinesterase (BChE) N-benzyl benzamides are potent and selective BChE inhibitors. acs.org
Myeloproliferative Neoplasms Janus Kinase (JAK) 1/2 A related structure is an intermediate for the JAK1/2 inhibitor momelotinib.

Integration of this compound with Advanced Drug Discovery Platforms (e.g., PROTACs)

The evolution of drug discovery has ushered in novel therapeutic modalities, with Proteolysis Targeting Chimeras (PROTACs) being a particularly exciting development. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

For a molecule like this compound to be integrated into a PROTAC platform, it would first need to be validated as a binder of a specific protein of interest (a "warhead"). Assuming it demonstrates affinity for a therapeutically relevant target, it could then be chemically linked to a known E3 ligase-binding ligand via a flexible linker. This would create a novel PROTAC aimed at degrading the target protein.

The potential advantages of this approach are manifold. PROTACs can target proteins that have been traditionally considered "undruggable" and can be effective at very low concentrations. The development of a PROTAC based on this compound would represent a significant leap from traditional occupancy-based inhibition to a more efficient event-driven pharmacology.

Table 2: Hypothetical PROTAC Integration Scheme

Component Description Role in PROTAC
Warhead This compound (or a derivative) Binds to the target protein of interest.
Linker A flexible chemical chain Connects the warhead to the E3 ligase ligand, with optimal length and composition for ternary complex formation.
E3 Ligase Ligand A molecule that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon) Recruits the E3 ligase to the target protein.

Remaining Challenges and Opportunities in this compound Research

The path from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. For this compound, these challenges are intertwined with significant opportunities for groundbreaking research.

A primary challenge is the current lack of specific biological data for this compound. The immediate opportunity, therefore, lies in comprehensive in vitro screening to identify its biological targets. This would involve a broad panel of assays against various enzymes, receptors, and cell lines to elucidate its activity profile.

Another challenge pertains to optimizing its pharmacokinetic properties. While the benzamide scaffold is generally considered to have favorable drug-like properties, issues such as solubility, metabolic stability, and oral bioavailability would need to be thoroughly investigated and potentially improved through medicinal chemistry efforts. For instance, the ethoxy group may be subject to metabolic O-dealkylation.

Furthermore, the synthesis of derivatives and structure-activity relationship (SAR) studies will be crucial. mdpi.com This will help in identifying more potent and selective analogs while minimizing potential off-target effects. The ease of synthesis and the availability of starting materials for benzamide derivatives can be advantageous in this regard. mdpi.com

The exploration of novel therapeutic areas beyond the more obvious connections to cancer and neurodegeneration presents a significant opportunity. The unique electronic and structural features imparted by the cyanophenyl and ethoxy groups might lead to unexpected biological activities, for example, in the fields of inflammatory or infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-2-ethoxybenzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-ethoxybenzoic acid derivatives and 4-cyanophenylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt to form an active ester intermediate, followed by nucleophilic attack by the amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Crystallization from ethanol/water mixtures improves yield .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and confirm the ethoxy group (δ 1.4 ppm for CH3_3, δ 4.1 ppm for OCH2_2) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 335.29 for C17_{17}H13_{13}F3_3N2_2O2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect impurities at 254 nm .

Advanced Research Questions

Q. How do substituent electronic effects modulate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -CN) : Increase electrophilicity at the benzamide carbonyl, facilitating nucleophilic aromatic substitution. For example, Pd-catalyzed Buchwald-Hartwig amination requires careful optimization of ligands (XPhos) and bases (Cs2_2CO3_3) to avoid deactivation by the cyano group .
  • Ethoxy group : Ortho-ethoxy substitution sterically hinders planarization, reducing conjugation and altering redox properties. Cyclic voltammetry studies show oxidation potentials shift by ~0.2 V compared to unsubstituted analogs .

Q. What computational strategies are effective in predicting the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes molecular geometry and calculates electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., amide N-H as a donor) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer software. Experimental X-ray data (monoclinic P21_1/n, a=10.501 Å) validate computational models .
  • Molecular dynamics simulations : Predict solubility parameters by simulating interactions with solvents (e.g., logP = 3.2 ± 0.1, indicating moderate lipophilicity) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for epigenetic targets?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the trifluoromethyl group (in analogs like EP300 activators) with cyano to enhance metabolic stability while retaining histone acetyltransferase (HAT) binding affinity. IC50_{50} values from fluorescence polarization assays correlate with substituent electronegativity .
  • Pharmacophore modeling : Align derivatives using the benzamide core as a hydrogen-bond acceptor. QSAR models (e.g., CoMFA) identify steric bulk at the 4-position as critical for activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported fluorescence properties of this compound analogs?

  • Methodological Answer :

  • Experimental validation : Repeat spectrofluorometric measurements (λex_{\text{ex}} = 280 nm, λem_{\text{em}} = 420 nm) under controlled conditions (pH 7.4, 25°C). Conflicting data may arise from solvent polarity effects (e.g., quantum yield drops from 0.45 in DMSO to 0.12 in water) .
  • Quenching studies : Add KI or acrylamide to differentiate static vs. dynamic quenching mechanisms. Static quenching (unrelated to concentration) suggests ground-state complexation, resolving inconsistencies in literature-reported Stern-Volmer constants .

Tables for Key Data

Property Value Source
Molecular Weight334.29 g/mol
Crystal SystemMonoclinic, P21_1/n
logP (Calculated)3.2 ± 0.1
HPLC Retention Time8.2 min (C18, 70% MeOH)
1^1H NMR (Ethoxy protons)δ 1.4 (t, 3H), δ 4.1 (q, 2H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.